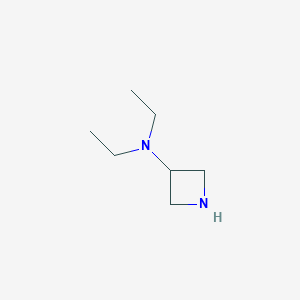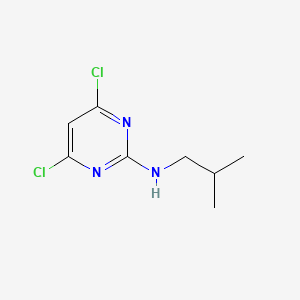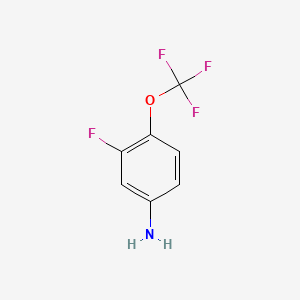
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenoxy group attached to an aniline core
Mechanism of Action
Target of Action
Anilines, which are nitrogen-containing compounds, are known to be widespread and useful chemical species .
Mode of Action
The compound’s mode of action involves the trifluoromethylarylation of alkenes using anilines . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed in an in-depth mechanistic study . It establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates , which suggests it may play a role in radical chemistry.
Result of Action
The compound’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests it may have significant effects on radical chemistry.
Action Environment
The action environment of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is influenced by the presence of hexafluoroisopropanol (HFIP), which acts as a unique solvent . HFIP establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity and selectivity . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of specific solvents and other environmental factors.
Biochemical Analysis
Biochemical Properties
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design and development . This compound can interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and can influence cell function in multiple ways. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target proteins, enhancing the compound’s binding affinity and specificity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits good stability under various experimental conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival . At high doses, it may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed in animal studies, where specific dosage levels are required to elicit significant biochemical and physiological responses . It is essential to carefully evaluate the dosage-dependent effects of this compound to determine its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions with glucuronic acid, sulfate, or glutathione, enhancing their solubility and facilitating their excretion from the body . The metabolic flux and levels of specific metabolites can be influenced by various factors, such as enzyme expression, cofactor availability, and cellular redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular binding proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as tissue perfusion, binding affinity, and cellular uptake capacity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it can localize to the nucleus, where it can interact with nuclear receptors and transcription factors to regulate gene expression . The subcellular localization of this compound can have significant implications for its biochemical and physiological effects .
Preparation Methods
The synthesis of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, trifluoromethyl aniline, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations.
Synthetic Routes: One common synthetic route involves the nucleophilic aromatic substitution of 4-methylphenol with trifluoromethyl aniline in the presence of a base and a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the methylphenoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline and other trifluoromethylated anilines share structural similarities.
Uniqueness: The presence of both the trifluoromethyl group and the methylphenoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)19-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOPSTJCAIMQLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)
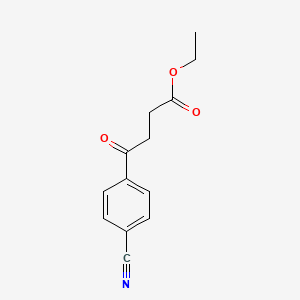

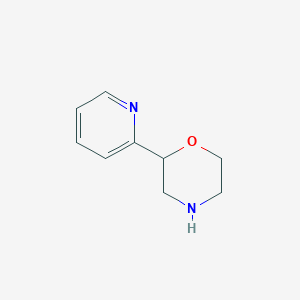
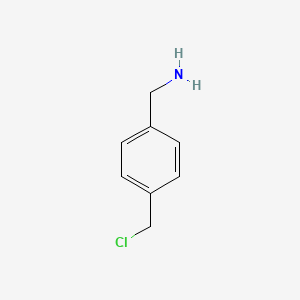

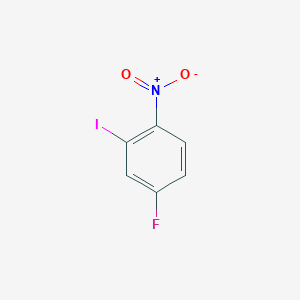
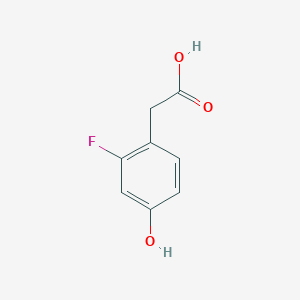
![2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1319209.png)

